4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide is an organic compound that features a triazole ring and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable benzenesulfonamide derivative. One common synthetic route includes:
Formation of the triazole ring: This can be achieved by reacting 3,5-dimethyl-1,2,4-triazole with a suitable alkylating agent.
Sulfonamide formation: The triazole derivative is then reacted with N,N-dimethylbenzenesulfonamide under appropriate conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The sulfonamide group can interact with biological membranes or proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
3,5-dimethyl-1,2,4-triazole: This compound shares the triazole ring but lacks the benzenesulfonamide group, resulting in different chemical and biological properties.
N,N-dimethylbenzenesulfonamide:
The uniqueness of this compound lies in its combination of the triazole and sulfonamide groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-14-11(2)17(15-10)9-12-5-7-13(8-6-12)20(18,19)16(3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRKISMWXEDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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